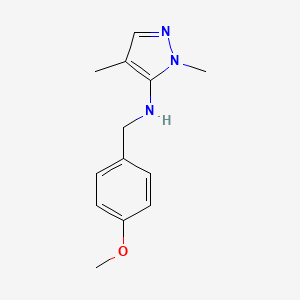

N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C13H17N3O/c1-10-8-15-16(2)13(10)14-9-11-4-6-12(17-3)7-5-11/h4-8,14H,9H2,1-3H3 |

InChI Key |

WJWYOWWJQPQBKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)C)NCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with 1,4-dimethyl-1H-pyrazole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the desired amine product.

Another approach involves the use of Schiff base formation followed by reduction. In this method, 4-methoxybenzaldehyde is reacted with 1,4-dimethyl-1H-pyrazole-5-amine to form a Schiff base intermediate, which is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the target compound.

Industrial Production Methods

Industrial production of N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

Substitution: Halides, organometallic reagents, and other nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Hydroxylated derivatives, oxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine has been investigated for its potential therapeutic applications due to its biological activities:

- Anticancer Activity : Research indicates that compounds with pyrazole moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of growth in colorectal carcinoma cells .

- Anti-inflammatory Properties : Studies have demonstrated that pyrazole derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Activity : The compound's structure allows it to interact with bacterial enzymes or receptors, potentially leading to antimicrobial effects. This is particularly relevant in the context of rising antibiotic resistance .

Biological Research

The compound is also being explored for its interactions within biological systems:

- Enzyme Inhibition Studies : Investigations into how this compound interacts with specific enzymes have shown promise in drug design. The compound may inhibit key enzymes involved in disease processes, providing a pathway for new therapeutic agents .

- Cellular Mechanisms : Research into the cellular mechanisms of action has revealed that the compound can influence various signaling pathways, which could be critical for developing targeted therapies .

Material Science

In addition to its biological applications, this compound is being studied for its utility in material science:

- Polymer Development : The compound’s chemical stability and reactivity make it a candidate for developing new polymeric materials. Its ability to form cross-links can enhance the mechanical properties of polymers used in various applications .

Case Study 1: Anticancer Activity Evaluation

A study evaluated several pyrazole derivatives for their anticancer properties against human colorectal cancer cell lines. This compound was synthesized and tested alongside other analogs. Results indicated that this compound exhibited significant cytotoxicity, with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Enzyme Interaction Analysis

In another investigation focused on enzyme interactions, this compound was assessed for its inhibitory effects on specific kinases involved in cancer progression. The results demonstrated a dose-dependent inhibition pattern, highlighting its potential as a lead compound for developing kinase inhibitors .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine and related compounds:

Key Observations:

- Substituent Effects: The 1,4-dimethyl substitution in the target compound introduces steric constraints that may reduce rotational freedom compared to the 3-methyl analog (compound 31) .

- NMR Shifts : In compound 31, the pyrazole carbons (C3, C4, C5) exhibit distinct 13C NMR shifts (δ 147–150 ppm), likely influenced by the 3-methyl group’s electron-donating effects. The target compound’s 1,4-dimethyl substitution may alter these shifts due to differing electronic environments .

- Hydrogen Bonding : The 4-methoxybenzyl group in the target compound and compound 31 provides hydrogen-bond acceptors (methoxy oxygen), facilitating interactions with biological targets or crystal packing . The cyclopentyl analog lacks such polar groups, reducing hydrogen-bonding capacity .

Biological Activity

N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound of interest within medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by its pyrazole structure, which includes a methoxybenzyl group at position 1 and two methyl groups at positions 1 and 4 of the pyrazole ring. The molecular formula is with a molecular weight of 231.29 g/mol. The presence of the methoxy group enhances solubility, potentially influencing its biological activity.

2. Synthesis

The synthesis typically involves the reaction of 4-methoxybenzylamine with 1,4-dimethyl-1H-pyrazol-5-carboxylic acid. Common synthetic routes include:

- Condensation Reaction : Reacting equimolar amounts of 4-methoxybenzaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine.

- Reductive Amination : A one-pot method that simplifies the process and improves yield.

3.1 Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Moderate inhibition |

| Breast Cancer | MDA-MB-231 | Significant antiproliferation |

| Liver Cancer | HepG2 | Notable growth inhibition |

Studies have shown that compounds with a pyrazole scaffold can inhibit growth in cancer types such as lung, breast, and liver cancers, demonstrating promising in vitro and in vivo antitumor activities .

3.2 Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In various models, it has shown effectiveness comparable to standard anti-inflammatory agents like diclofenac:

| Compound | IC50 (μg/mL) | Activity |

|---|---|---|

| This compound | 55.65 | Strong COX-2 inhibition |

| Diclofenac | 54.65 | Standard reference |

Inhibition of COX enzymes is a critical mechanism for anti-inflammatory effects, with selectivity indices indicating potential advantages over existing treatments .

Case Study 1: Anticancer Efficacy

A study involving this compound assessed its effects on MDA-MB-231 breast cancer cells. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value suggesting potent activity against this cancer type.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of acute inflammation, administration of this compound resulted in reduced paw swelling comparable to the effects observed with standard anti-inflammatory drugs. This suggests its potential for therapeutic use in inflammatory conditions.

5. Conclusion

This compound is a promising candidate in drug development due to its diverse biological activities, particularly in anticancer and anti-inflammatory domains. Ongoing research will be crucial to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves nucleophilic substitution between a pyrazole precursor (e.g., 1,4-dimethyl-1H-pyrazol-5-amine) and 4-methoxybenzyl chloride under basic conditions. Optimization includes:

- Solvent selection : Dichloromethane or THF for solubility and reactivity.

- Base choice : Triethylamine or potassium carbonate to deprotonate the amine and drive the reaction .

- Temperature control : Room temperature or mild heating (40–60°C) to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane:ethyl acetate) or recrystallization for high purity .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions and molecular connectivity (e.g., methoxybenzyl protons at δ 3.85 ppm) .

- Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., m/z 231.29 for CHNO) .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3250 cm) .

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks if crystals are obtainable .

Q. What biological activities have been reported for this compound, and what experimental models were used?

- Findings : Derivatives of this scaffold show antimicrobial activity against Staphylococcus aureus and Escherichia coli via:

- Agar diffusion assays : Zone-of-inhibition measurements at 100 µg/mL .

- MIC (Minimum Inhibitory Concentration) : Values ranging from 8–32 µg/mL .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve structural ambiguities in this compound?

- Approach : SHELX programs refine crystallographic data to resolve:

- Disordered substituents : E.g., methoxybenzyl group orientation .

- Hydrogen bonding : Etter’s graph-set analysis identifies patterns (e.g., N-H···O interactions) .

Q. What strategies address contradictions in hydrogen-bonding patterns observed in crystallographic data?

- Resolution :

- Statistical validation : Use of Hirshfeld surface analysis to distinguish genuine interactions from crystal-packing artifacts .

- Comparative studies : Cross-referencing with similar compounds (e.g., N-(4-chlorobenzyl) analogs) to identify consistent motifs .

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and what SAR (Structure-Activity Relationship) studies exist?

- SAR Insights :

- Methoxy position : Para-substitution (4-methoxy) enhances antimicrobial activity vs. ortho-substitution .

- Pyrazole methylation : 1,4-Dimethyl groups improve metabolic stability but reduce solubility .

Q. What computational methods are employed to predict interactions between this compound and biological targets?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.